molecular formula C8H10N2O2 B13975340 2-(Cyclopropylmethyl)pyrimidine-4,6-diol

2-(Cyclopropylmethyl)pyrimidine-4,6-diol

Cat. No.: B13975340
M. Wt: 166.18 g/mol
InChI Key: QGMXUEZBWGMBSX-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)pyrimidine-4,6-diol can be achieved through several synthetic routes. One common method involves the condensation of substituted malonic acid diesters with guanidine in the presence of sodium ethoxide . This reaction typically proceeds under mild conditions and yields the desired pyrimidine derivative.

Another approach involves the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . This method allows for the efficient conversion of the intermediate compounds to the target pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while reduction may produce pyrimidine-4,6-diol derivatives with altered substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethyl)pyrimidine-4,6-diol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific biological activities and industrial uses.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O2/c11-7-4-8(12)10-6(9-7)3-5-1-2-5/h4-5H,1-3H2,(H2,9,10,11,12)

InChI Key

QGMXUEZBWGMBSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC(=CC(=O)N2)O

Origin of Product

United States

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